4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol
Overview
Description
4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol is a complex organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of a hydroxy group, an isopropylamino group, and a propoxy group attached to a phenyl ring. It is known for its significant biological and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenolic compound with an appropriate alkyl halide, followed by the introduction of the isopropylamino group through reductive amination. The final step usually involves the protection and deprotection of functional groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in cardiovascular diseases due to its interaction with adrenergic receptors.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological responses, including heart rate and blood pressure. The pathways involved include the inhibition of adrenergic signaling, leading to decreased cardiac output and vasodilation.
Comparison with Similar Compounds
Similar Compounds
Atenolol: A beta-blocker with a similar structure but different pharmacokinetic properties.
Esmolol: Another beta-blocker with a rapid onset and short duration of action.
Metoprolol: A beta-blocker used for treating hypertension and angina.
Uniqueness
4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol is unique due to its specific structural features, which confer distinct biological activities. Its combination of hydroxy, isopropylamino, and propoxy groups allows for versatile chemical modifications and interactions with various biological targets.
Properties
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-4-5-12-8-13(17)6-7-15(12)19-10-14(18)9-16-11(2)3/h4,6-8,11,14,16-18H,1,5,9-10H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXRWPIZRBNFDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)O)CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90969132 | |
Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-3-(prop-2-en-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90969132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54175-82-5 | |
Record name | 4-Hydroxyalprenolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054175825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-3-(prop-2-en-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90969132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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